molecular formula C16H24N2O2 B13963195 Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate

Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13963195
M. Wt: 276.37 g/mol
InChI Key: YDFFNPTXEMGHBJ-UHFFFAOYSA-N
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Description

Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, with an ethylaminoethyl side chain at the 3-position of the pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl pyrrolidine-1-carboxylate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-pyrrolidine-3-carboxylate
  • 1-Benzyl-pyrrolidine-3-carboxylic acid
  • 1-Benzyl-pyrrolidine-3-carbonitrile

Uniqueness

Benzyl 3-(2-(ethylamino)ethyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, such as the ethylaminoethyl side chain, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 3-[2-(ethylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-2-17-10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3

InChI Key

YDFFNPTXEMGHBJ-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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